

physicochemical properties of 4-(4-acetylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-[4-(4-Pyridinyl)phenyl]-ethanone

Cat. No.: B2460363

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An In-depth Technical Guide to the Physicochemical Properties of 4-(4-acetylphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-acetylphenyl)pyridine, a biaryl heterocyclic compound of interest in medicinal chemistry and materials science. Due to its structure, featuring a pyridine ring coupled with a substituted phenyl ring, it serves as a valuable scaffold in the design of novel bioactive molecules and functional materials. This document summarizes its key properties, outlines detailed experimental protocols for their determination, and provides logical and workflow diagrams relevant to its synthesis and potential applications.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The data presented for 4-(4-acetylphenyl)pyridine are computationally predicted, as extensive experimental data is not widely available.



Property	Value	Data Type
IUPAC Name	1-(4-(pyridin-4-yl)phenyl)ethan- 1-one	-
CAS Number	38070-79-0	-
Molecular Formula	C13H11NO	-
Molecular Weight	197.24 g/mol	Calculated
Melting Point	108.5 °C	Predicted
Boiling Point	363.3 °C	Predicted
Water Solubility	1.15 g/L	Predicted
pKa (basic)	4.84	Predicted
logP (o/w)	2.1	Predicted

Note: All property values are computationally predicted and should be confirmed via experimental analysis.

Experimental Protocols

The following sections detail standardized laboratory methodologies for the experimental determination of the key physicochemical properties of 4-(4-acetylphenyl)pyridine.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[1] A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.[1]

- Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)
- Glass capillary tubes (sealed at one end)
- Spatula



Mortar and pestle

Protocol:

- Sample Preparation: Ensure the 4-(4-acetylphenyl)pyridine sample is completely dry and finely powdered. Use a mortar and pestle if necessary.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to
 collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid
 into the sealed end. The packed sample height should be 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point.
- Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the estimated melting point. Prepare a new sample and heat it slowly, at a ramp rate of 1-2 °C per minute.
- Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ T₂.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a fundamental property that affects a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath
- pH meter



- Centrifuge or filtration system (e.g., 0.22 μm syringe filters)
- Analytical instrument for quantification (e.g., HPLC-UV)

Protocol:

- Preparation: Prepare a series of aqueous buffers (e.g., phosphate-buffered saline at pH 7.4).
- Sample Addition: Add an excess amount of solid 4-(4-acetylphenyl)pyridine to a vial containing a known volume of the buffer. The presence of undissolved solid must be visible.
- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.
 Separate the saturated aqueous phase from the undissolved solid by centrifugation or filtration. This step must be performed carefully to avoid transferring any solid particles.
- Quantification: Prepare a standard curve of 4-(4-acetylphenyl)pyridine of known concentrations. Analyze the clear, saturated filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound.
- Calculation: The determined concentration represents the aqueous solubility of the compound at that specific temperature and pH.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is critical for understanding a compound's ionization state at different physiological pH values, which impacts its solubility, permeability, and receptor binding. For a basic compound like 4-(4-acetylphenyl)pyridine, this protocol determines the pKa of its conjugate acid.

- Potentiometer with a calibrated pH electrode
- Burette



- Magnetic stirrer and stir bar
- Beaker or reaction vessel
- Standardized acidic titrant (e.g., 0.1 M HCl)
- Nitrogen gas supply

Protocol:

- Sample Preparation: Accurately weigh and dissolve a known amount of 4-(4-acetylphenyl)pyridine in a suitable co-solvent (if necessary) and then dilute with purified water to a known volume (e.g., 1 mM).
- Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.
- Titration: Place the solution in the reaction vessel with the calibrated pH electrode and a magnetic stir bar. Begin stirring and record the initial pH.
- Data Collection: Add the standardized HCl titrant in small, precise increments using the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
- Endpoint Determination: Continue the titration well past the equivalence point, where a sharp change in pH occurs.
- Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.
 The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized). This can be determined from the midpoint of the buffer region on the curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall ADME properties.



- Vials or separatory funnel
- n-Octanol and purified water (mutually pre-saturated)
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV)

Protocol:

- Solvent Preparation: Shake n-octanol and water together in a large vessel for 24 hours to ensure mutual saturation. Allow the layers to separate completely.
- Partitioning: Dissolve a known amount of 4-(4-acetylphenyl)pyridine in the pre-saturated noctanol. Add a known volume of this solution to a vial containing a known volume of presaturated water (common ratios are 1:1 or 2:1).
- Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
- Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the octanol and aqueous layers.
- Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
 Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV, after creating appropriate standard curves for each solvent.
- Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value:
 - P = [Concentration]octanol / [Concentration]aqueous
 - logP = log₁₀(P)

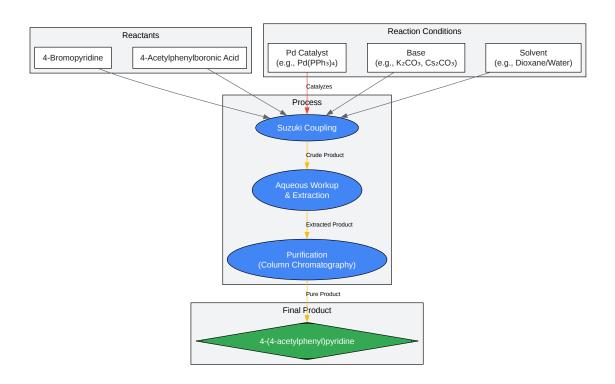
Mandatory Visualizations



Synthesis Workflow

4-(4-acetylphenyl)pyridine is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This workflow is a cornerstone of modern medicinal chemistry for creating biaryl structures.





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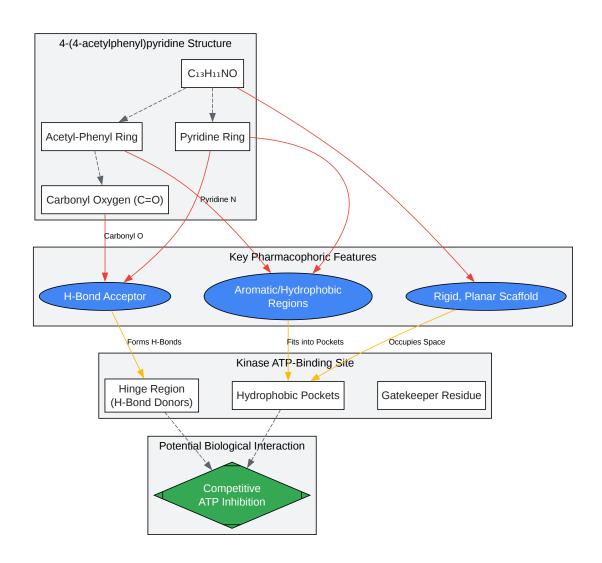
Caption: Suzuki-Miyaura coupling workflow for the synthesis of 4-(4-acetylphenyl)pyridine.



Logical Relationship: Potential as a Kinase Inhibitor

The structural motifs within 4-(4-acetylphenyl)pyridine, such as its aromatic rings and hydrogen bond acceptors, make it a candidate for targeting the ATP-binding site of protein kinases, a common strategy in cancer drug discovery. This diagram illustrates the logical relationship between its chemical features and this potential biological function.





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Caption: Logical relationship between the structure of 4-(4-acetylphenyl)pyridine and kinase inhibition.

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References

- 1. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 4-(4-acetylphenyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2460363#physicochemical-properties-of-4-4-acetylphenyl-pyridine]

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